![molecular formula C23H23N3O3S B2412713 (4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-3-yl)methanone CAS No. 1189870-73-2](/img/structure/B2412713.png)
(4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-3-yl)methanone” is a new chemical entity under development for the treatment of Major Depressive Disorder (MDD), based on preclinical data demonstrating stimulation of neurogenesis of human hippocampus-derived neural stem cells in vitro and in mouse hippocampus in vivo . It is also known as NSI-189 .
Chemical Reactions Analysis
This compound has shown significant potential as a treatment for MDD, with concurrent improvement of a cognition scale in a small double-blind, placebo-controlled study . It has also been found to enhance the antidepressant action of fluoxetine and bupropion .Scientific Research Applications
Antimicrobial Activity
(4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-3-yl)methanone: and its derivatives have demonstrated significant antibacterial and antifungal activity. In vitro screening revealed efficacy comparable to standard antimicrobial agents . Further investigations using docking studies with oxidoreductase protein structures supported the observed inhibitory potency .
Anxiolytic Properties
A related compound, (4-Benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone , has been investigated for its anxiolytic activity. It acts as a serotonin type-3 receptor (5-HT3) antagonist, showing promise in experimental mouse models of anxiety .
Drug Discovery
Coumarin-based piperazine derivatives, including this compound, have garnered attention in drug discovery. The incorporation of a piperazine moiety often enhances bioactivity. Researchers explore these derivatives for various therapeutic indications, such as antibacterial, antimalarial, antipsychotic, and antifungal agents .
Structural Motifs in Natural Products
Coumarins and their derivatives, including this molecule, are essential structural motifs found in natural products. Their wide occurrence and diverse properties make them attractive candidates for drug development .
Mechanism of Action
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular responses to cytokines and stress. It is involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development.
Mode of Action
This interaction could potentially alter the protein’s ability to transmit signals within the cell, thereby affecting cellular processes .
Biochemical Pathways
These pathways play a role in cellular responses to various stimuli, including stress and cytokines .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and is thus able to have an active effect .
Result of Action
This could potentially lead to changes in cell proliferation, differentiation, and other processes .
Future Directions
properties
IUPAC Name |
[6-(benzenesulfonyl)pyridin-3-yl]-(4-benzylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-23(26-15-13-25(14-16-26)18-19-7-3-1-4-8-19)20-11-12-22(24-17-20)30(28,29)21-9-5-2-6-10-21/h1-12,17H,13-16,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSMFHQLTWCSKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-3-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.